molecular formula C7H6BrClN2O B2982511 2-Bromo-4-chlorobenzhydrazide CAS No. 1023334-50-0

2-Bromo-4-chlorobenzhydrazide

Cat. No.: B2982511
CAS No.: 1023334-50-0
M. Wt: 249.49
InChI Key: DZHFCZDTCHVFRI-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorobenzhydrazide is an organic compound with the molecular formula C₇H₆BrClN₂O. It is a derivative of benzhydrazide, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 4 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chlorobenzhydrazide typically involves the reaction of 2-bromo-4-chlorobenzoic acid with hydrazine. The process can be carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as 1,1’-carbonyldiimidazole and 4-dimethylaminopyridine. The mixture is stirred at elevated temperatures, around 70°C, for several hours to ensure complete reaction .

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and environmental compliance. The industrial methods aim to achieve high purity and yield while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorobenzhydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzhydrazides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Bromo-4-chlorobenzhydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorobenzhydrazide involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, making the compound useful in medicinal chemistry for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chlorobenzhydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-bromo-4-chlorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHFCZDTCHVFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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